molecular formula C8H5N3O B12900894 2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine CAS No. 407624-71-9

2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine

Cat. No.: B12900894
CAS No.: 407624-71-9
M. Wt: 159.14 g/mol
InChI Key: IHJLTXDXFDPGSP-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Ring Systems in Advanced Chemical Research

Fused heterocyclic ring systems, which consist of two or more rings sharing at least one common bond, are cornerstones of modern chemical and pharmaceutical research. Their rigid, three-dimensional structures provide a unique scaffold that can be tailored to interact with biological targets with high specificity and affinity. This structural complexity allows for the precise positioning of functional groups in space, a critical factor in the design of new therapeutic agents. mdpi.comresearchgate.net

The fusion of different heterocyclic rings can lead to novel electronic and steric properties that are not present in the individual components. This synergy often results in compounds with enhanced biological activity, making them valuable leads in drug discovery. researchgate.netbenthamdirect.comnih.gov Fused heterocycles are found in a vast array of natural products and synthetic compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. clockss.orgresearchgate.net

Overview of Isoxazole (B147169), Pyrrole (B145914), and Pyridine (B92270) Ring Systems

Isoxazole: An azole with an oxygen and a nitrogen atom next to each other, the isoxazole ring is a five-membered heterocycle. nih.gov It is a key structural motif in several pharmaceuticals, including the anti-inflammatory drug valdecoxib (B1682126) and the antibiotic flucloxacillin. benthamdirect.comnih.gov The presence of the N-O bond makes the isoxazole ring susceptible to cleavage, a property that can be exploited in synthetic chemistry. nih.gov Fused isoxazoles are known to exhibit a wide range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects. mdpi.commdpi.com

Pyrrole: This five-membered aromatic heterocycle contains a single nitrogen atom. wikipedia.org Pyrrole is a fundamental component of many biologically crucial molecules, including heme in blood and chlorophyll (B73375) in plants. wikipedia.org While a weak base, the pyrrole ring is highly reactive towards electrophilic substitution. pharmaguideline.comslideshare.net Its derivatives are found in numerous pharmaceuticals, such as the cholesterol-lowering drug atorvastatin. slideshare.net The fusion of a pyrrole ring to other heterocyclic systems often imparts significant biological properties. researchgate.netnih.gov

Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom, pyridine is structurally related to benzene. youtube.com The nitrogen atom in pyridine makes the ring electron-deficient and basic. youtube.com Pyridine and its derivatives are widely used as catalysts, solvents, and building blocks in organic synthesis. jst.go.jpacs.org Many important drugs, including nicotine (B1678760) and the anti-tuberculosis agent isoniazid, feature a pyridine ring. acs.org The functionalization of pyridine rings is a key strategy in the development of new pharmaceuticals. acs.orgthieme-connect.de

Contextualization of 2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine within Complex Fused Heterocycles

This compound represents a sophisticated fusion of the isoxazole, pyrrole, and pyridine rings, creating a tetracyclic system with a unique spatial arrangement and electronic distribution. While specific research on this exact isomer is limited in publicly available literature, its structural motifs suggest significant potential in various fields of chemical research. The combination of an electron-rich pyrrole ring with an electron-deficient pyridine ring, fused to the versatile isoxazole moiety, suggests a complex reactivity profile and the potential for diverse biological activities.

The study of related fused systems, such as isoxazolo[5,4-b]pyridines and pyrrolo[3,4-c]pyridines, has revealed a broad spectrum of pharmacological properties, including anticancer and anti-inflammatory activities. clockss.orgnih.gov Therefore, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research into the synthesis and characterization of this compound is warranted to fully explore its chemical and biological potential.

Compound Data

Compound Name CAS Number Molecular Formula
This compound407624-71-9C9H5N3O
Valdecoxib181695-72-7C16H14N2O3S
Flucloxacillin5250-39-5C19H17ClFN3O5S
Atorvastatin134523-00-5C33H35FN2O5
Isoniazid54-85-3C6H7N3O
Nicotine54-11-5C10H14N2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

407624-71-9

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

5-oxa-4,7,11-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,6,8,10-pentaene

InChI

InChI=1S/C8H5N3O/c1-5-2-10-8-7(4-11-12-8)6(5)3-9-1/h1-4,11H

InChI Key

IHJLTXDXFDPGSP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=CN=CC3=CN=C2ON1

Origin of Product

United States

Reaction Mechanisms and Pathways

Detailed Mechanistic Investigations of Key Cyclization Reactions

The formation of the isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine core is achieved through a sequence of cyclization reactions that build the individual heterocyclic rings onto a precursor molecule. These reactions include nucleophilic attacks, eliminations, and cycloadditions.

The construction of the pyridine (B92270) ring fused to the isoxazole (B147169) moiety can proceed through a nucleophilic addition-elimination pathway. clockss.orgchemistrysteps.com This mechanism typically involves two main steps: the initial attack of a nucleophile on an electron-deficient center to form an intermediate, followed by the elimination of a leaving group to form the final product. chemistrysteps.comchemguide.co.uk

In the synthesis of related isoxazolo[5,4-b]pyridine (B12869864) derivatives, a common strategy involves the reaction of a 5-aminoisoxazole with a suitable electrophilic partner. For instance, the reaction of 3-methylisoxazol-5-amine with 2-(bis(methylthio)methylene)malononitrile is proposed to occur via a sequence of steps. clockss.org The mechanism is initiated by the nucleophilic addition of the isoxazole's amino group to the activated double bond of the malononitrile (B47326) derivative. This is followed by the elimination of a methylthiol group. The subsequent step involves an intramolecular cyclization where the C4 position of the isoxazole ring acts as a nucleophile, attacking one of the nitrile groups. Aromatization of the newly formed pyridine ring then occurs to yield the stable isoxazolo[5,4-b]pyridine system. clockss.org This process highlights how a combination of intermolecular nucleophilic addition and intramolecular cyclization, facilitated by elimination steps, can efficiently construct the fused pyridine ring.

The reactivity in nucleophilic addition-elimination reactions is highly dependent on the nature of the electrophile. Acyl chlorides, for example, are particularly reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack. savemyexams.comsavemyexams.com This principle is applied in the acylation of amines, where the reaction proceeds via a tetrahedral intermediate formed by the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a chloride ion. chemguide.co.ukyoutube.com

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings, including the isoxazole core. nsc.ruresearchgate.net This reaction involves the concertedly or stepwise union of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. researchgate.net For isoxazole synthesis, the most common 1,3-dipole is a nitrile oxide. researchgate.netnih.gov

Nitrile oxides can be generated in situ from various precursors, such as aldoximes, to react with dipolarophiles. researchgate.net The reaction of a nitrile oxide with an alkyne is a classic and highly efficient route to substituted isoxazoles. researchgate.netnih.gov This cycloaddition can proceed with high regioselectivity, which is crucial in the synthesis of complex molecules. nsc.ru The versatility of this reaction allows for the incorporation of diverse substituents into the isoxazole ring, depending on the choice of the nitrile oxide and the alkyne.

In the context of fused heterocycles, intramolecular 1,3-dipolar cycloadditions are particularly valuable. A strategy for synthesizing isoxazole-fused tricyclic quinazoline (B50416) derivatives involves the in situ generation of a nitrile oxide from a propargyl-substituted methyl azaarene using tert-butyl nitrite (B80452) (TBN). nih.gov The generated nitrile oxide then undergoes an intramolecular cycloaddition with the tethered alkyne, leading directly to the formation of the fused isoxazole ring in a one-pot procedure. nih.gov This approach demonstrates the efficiency of using intramolecular cycloadditions to build complex heterocyclic systems related to 2H-isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine.

Table 1: Key Features of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Feature Description Reference
Reaction Type [3+2] Cycloaddition researchgate.net
Key Reactants Nitrile Oxide (1,3-dipole) and Alkyne (Dipolarophile) nih.gov
Product Isoxazole Ring tandfonline.com
Generation of Dipole Often generated in situ from aldoximes or other precursors. researchgate.net
Key Advantage High regioselectivity and efficiency in forming five-membered rings. nsc.ru
Application Widely used in the synthesis of isoxazole-containing compounds, including fused systems via intramolecular variants. nih.gov

Intramolecular cyclization is a critical strategy for assembling the fused rings of the this compound system. These reactions involve the formation of a new ring by creating a bond between two atoms within the same molecule.

One pathway involves the intramolecular nucleophilic substitution of a nitro group. An efficient synthesis of isoxazolo[4,5-b]pyridines, an isomer of the target scaffold, was developed using this method. The key step is the cyclization of a precursor derived from a 2-chloro-3-nitropyridine, where an internal nucleophile displaces the nitro group to form the isoxazole ring. nih.gov Another example is the synthesis of pyrrolo[3,2-d]isoxazole derivatives, where a 5-aminoisoxazole is first alkylated with 2-chloro-1-(1H-indol-3-yl)ethanone. The resulting intermediate then undergoes intramolecular cyclization through the nucleophilic attack of the isoxazole C4-position on the ketone, followed by the elimination of water to form the fused pyrrole (B145914) ring. clockss.org

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, often rely on intramolecular cyclizations. The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, for instance, proceeds via a condensation reaction followed by a 6-endo-dig cyclization, demonstrating how a sequence of reactions can rapidly build molecular complexity. nih.gov

Rearrangement Reactions within Fused Heterocyclic Systems (e.g., Boulton-Katritzky rearrangement)

The Boulton-Katritzky rearrangement is a well-known thermal or base-catalyzed reaction that interconverts one heterocyclic system into another. youtube.com This rearrangement is particularly relevant for systems containing an N-O bond, such as isoxazoles and oxadiazoles. researchgate.net The general mechanism involves the attack of a side-chain nucleophilic center onto the heterocyclic ring, leading to ring opening and subsequent recyclization to form a new, often isomeric, heterocyclic ring. youtube.com

This rearrangement has been observed in closely related fused heterocyclic systems. For example, a base-promoted Boulton-Katritzky rearrangement was discovered during the synthesis of isoxazolo[4,5-b]pyridines. nih.gov Specifically, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, when treated with a base, were found to rearrange into 3-hydroxy-2-(2-aryl nsc.runih.govresearchgate.nettriazol-4-yl)pyridines. nih.gov This transformation proceeds from a fused isoxazole system to a substituted pyridine bearing a triazole ring.

Similarly, tandem reactions incorporating this rearrangement have been developed. A palladium-catalyzed C-N coupling followed by a Boulton-Katritzky rearrangement has been used to convert 3-aminoisoxazoles into functionalized nsc.runih.govnih.govtriazolo[1,5-a]pyridines. rsc.org While not directly forming the this compound structure, these examples demonstrate that isoxazole-containing fused systems are susceptible to such rearrangements under certain reaction conditions. This potential for rearrangement must be considered during the design of synthetic routes, as it can be either a competing side reaction or a useful tool for accessing alternative heterocyclic frameworks. researchgate.net

Computational and Theoretical Chemistry of 2h Isoxazolo 5,4 B Pyrrolo 3,4 D Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and properties of heterocyclic compounds. While specific DFT studies on 2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine are not readily found, research on related isoxazolopyridine derivatives provides valuable insights.

For instance, DFT calculations have been employed to determine the lipophilicity of isoxazolo[3,4-b]pyridin-3(1H)-ones, which are related isomers. nih.gov These studies often utilize specific functionals and basis sets to calculate molecular properties. The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data.

Table 1: Illustrative Data from DFT Calculations on Related Heterocyclic Systems

PropertyMethodApplication in Related Systems
Geometry Optimization B3LYP/6-31G(d,p)Determination of the most stable three-dimensional structure of isoxazolopyridine derivatives.
Electronic Properties M06-2X/def2-TZVPCalculation of dipole moments and polarizability to understand intermolecular interactions.
Lipophilicity (logP) DFT-based calculationsPrediction of the lipophilic character of antifungal isoxazolo[3,4-b]pyridine-3(1H)-ones. nih.gov

These examples from related compounds suggest that DFT could be instrumental in predicting the geometry, electronic properties, and reactivity of this compound. Such calculations would likely reveal a planar or near-planar fused ring system with a specific distribution of electron density influencing its chemical behavior.

Molecular Orbital Analysis (e.g., Frontier Molecular Orbital (FMO) interactions)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and distributions of these orbitals dictate how a molecule interacts with other reactants.

In the context of fused N-heterocycles like pyrrolo[1,2-a]quinoxalines, FMO engineering has been shown to be a viable strategy for developing materials with specific electronic and photophysical properties. researchgate.net For these systems, the HOMO is typically located on the electron-rich pyrrole (B145914) ring, while the LUMO is distributed over the electron-deficient pyrazine (B50134) or quinoxaline (B1680401) portion.

Table 2: Representative FMO Data for Related Fused N-Heterocyclic Systems

Compound FamilyHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Pyrrolo[1,2-a]quinoxalines~ -5.5 to -6.0~ -2.5 to -3.0~ 2.5 to 3.5
Isoxazolo[4,5-b]pyridinesNot widely reportedNot widely reportedNot widely reported

Note: The values above are approximate and can vary significantly with substitution and the computational method used.

Tautomeric Equilibria and Stability Investigations (e.g., 1H- vs. 2H- isomers in related systems)

Tautomerism is a common phenomenon in N-heterocyclic compounds, where isomers differing in the position of a proton and a double bond can coexist in equilibrium. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. nih.govacs.org

In pyridine-fused heterocycles, tautomerization can lead to significant changes in the electronic structure and properties of the molecule. osti.gov For example, studies on pyridine-PN heterocycles have shown that they can exist as aromatic or non-aromatic (quinoidal) tautomers, with the equilibrium position being sensitive to the electronic nature of substituents and the physical state (solution vs. solid). osti.gov

The designation "2H-" in this compound specifies a particular tautomer where the proton is on a nitrogen atom of the isoxazole (B147169) ring. A potential tautomeric equilibrium could exist with the "1H-" isomer, where the proton is on a nitrogen of the pyrrole ring.

Table 3: Factors Influencing Tautomeric Stability in N-Heterocycles

FactorInfluence on EquilibriumExample System
Aromaticity Tautomers with greater aromatic character are generally more stable.Pyridine-PN heterocycles osti.gov
Intramolecular H-Bonding Can stabilize specific tautomeric forms. acs.org2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones mdpi.com
Solvent Polarity Polar solvents can stabilize more polar tautomers. acs.orgN-(R-salicylidene)-alkylamines
Substituent Effects Electron-donating or -withdrawing groups can shift the equilibrium. nih.govacs.org2-phenyloxazolidines nih.govacs.org

Computational studies would be essential to determine the relative Gibbs free energies of the possible tautomers of isoxazolopyrrolopyridine, thereby predicting their relative populations at equilibrium.

Conformational Analysis of the Fused Ring System

The conformation of a fused ring system describes the spatial arrangement of its atoms. For largely aromatic fused systems like this compound, a high degree of planarity is expected. This is due to the sp2 hybridization of the carbon and nitrogen atoms within the aromatic rings.

However, even in planar systems, minor deviations from planarity can occur. The introduction of substituents on the ring system can lead to steric interactions that may cause slight puckering or twisting of the rings.

In contrast, for non-aromatic or partially saturated fused rings, such as in decalin, distinct chair and boat conformations are possible, significantly impacting the molecule's shape and stability. libretexts.orgmasterorganicchemistry.com For the fully aromatic this compound, the primary conformational considerations would revolve around the orientation of any substituents rather than the conformation of the ring system itself.

Table 4: Conformational Characteristics of Fused Ring Systems

System TypeExpected ConformationKey Features
Aromatic Fused Rings Planar or near-planarMaximized pi-orbital overlap, high stability.
Saturated Fused Rings Chair, boat, or twist-boat conformationsDefined bond angles and torsional strains. libretexts.org
Substituted Fused Rings May exhibit slight puckeringSteric hindrance between substituents can induce minor conformational changes.

A detailed conformational analysis of this compound, likely through computational modeling, would confirm its expected planarity and determine the preferred orientation of any appended functional groups.

Advanced Characterization Methodologies for Structural Elucidation

Spectroscopic Techniques in Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing detailed insights into the molecular structure through the interaction of matter with electromagnetic radiation. For a complex scaffold such as 2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is essential for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (relative ratios). Based on the structure of this compound, one would expect to observe signals corresponding to the protons on the pyridine (B92270), pyrrole (B145914), and isoxazole (B147169) rings. The chemical shifts of these protons would be influenced by the electron-donating or -withdrawing nature of the adjacent heteroatoms and fused ring systems. For instance, studies on related pyrazolo[3,4-b]pyridine derivatives show aromatic protons in the range of δ 7.13-8.55 ppm. researchgate.net Similarly, the proton on the isoxazole ring in related compounds has been observed as a singlet around δ 6.43-6.91 ppm. rsc.orgclockss.org The NH proton of the pyrrole and isoxazole moieties would likely appear as a broad singlet at a downfield chemical shift, the exact position being dependent on the solvent and concentration. clockss.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would be characteristic of the type of carbon (e.g., aromatic, part of a specific heterocycle). In analogous isoxazole-containing compounds, the carbon atoms of the isoxazole ring typically resonate at approximately δ 160-170 ppm (C=N) and around δ 100 ppm for the CH carbon. rsc.org Carbons in the fused pyridine and pyrrole rings would have chemical shifts consistent with their positions relative to the nitrogen atoms. nih.gov Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are expected in the core structure. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for definitively assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule. researchgate.netipb.pt

Expected ¹H and ¹³C NMR Data for a Substituted Isoxazolo[5,4-b]pyridine (B12869864) Derivative (for illustrative purposes):

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Isoxazole-H~6.8~97.0
Pyridine-H~7.0 - 8.5~107.0 - 160.0
Pyrrole-H~6.5 - 8.0~100.0 - 140.0
NHVariable (broad)-
Isoxazole C=N-~160.0 - 170.0
Isoxazole C-H~6.8~97.0
Pyridine C-~107.0 - 160.0
Pyrrole C-~100.0 - 140.0
Note: The data in this table is hypothetical and based on values reported for structurally related compounds. researchgate.netrsc.orgnih.gov Actual values for this compound may vary.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretching: A medium to sharp absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H group in the pyrrole and/or isoxazole ring.

C-H stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. For related thiazolo[5,4-b]pyridines, these bands are observed in the 1425-1566 cm⁻¹ range. nih.gov

N-O stretching: The N-O bond in the isoxazole ring would likely show a characteristic absorption in the 1000-1300 cm⁻¹ range.

Ring vibrations: The in-plane and out-of-plane bending vibrations of the heterocyclic rings would produce a complex fingerprint region below 1400 cm⁻¹. researchgate.net

Illustrative IR Data for a Related Heterocyclic System:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3200 - 3500
Aromatic C-H Stretch3000 - 3100
C=N Stretch1557 - 1621
C=C Stretch1425 - 1476
Note: This data is based on reported values for similar heterocyclic structures and serves as a general guide. nih.govnih.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula.

The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). The fragmentation pattern observed in the mass spectrum would be characteristic of the fused heterocyclic system. The molecule would likely undergo fragmentation through the loss of small, stable neutral molecules such as HCN, CO, and N₂. sapub.orgresearchgate.netasianpubs.org The fragmentation pathways of the fused ring system would provide further confirmation of its structure. For instance, the cleavage of the isoxazole ring is a common fragmentation pathway in related compounds. sapub.org

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the structure of a molecule in solution or the gas phase, X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to generate a precise 3D model of the molecule, revealing bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining a suitable single crystal would be a critical step. A successful X-ray crystallographic analysis would provide:

Confirmation of Connectivity: It would unequivocally confirm the fused ring structure and the positions of all atoms.

Precise Geometric Parameters: Accurate bond lengths and angles for all bonds within the molecule would be determined. mdpi.com

Conformational Details: The planarity or any deviation from planarity of the fused ring system would be precisely measured. In similar fused heterocyclic systems, slight puckering or twisting between the rings can be observed. nih.gov

Intermolecular Interactions: The packing of the molecules in the crystal lattice, including any hydrogen bonding involving the NH groups or π-π stacking interactions between the aromatic rings, would be elucidated. mdpi.com

Typical Crystallographic Data for a Related Fused Heterocyclic Compound:

ParameterExample Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Note: The data presented is for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and is for illustrative purposes only. mdpi.com

Chemical Transformations and Derivatization

Functionalization Strategies on the 2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine Scaffold

The introduction of functional groups onto the this compound scaffold is largely achieved during the construction of the heterocyclic framework. A key precursor for the isoxazolo[5,4-b]pyridine (B12869864) portion of the molecule is 3-methylisoxazol-5-amine clockss.org. This starting material serves as a versatile building block for the elaboration of the fused pyridine (B92270) ring, allowing for the incorporation of various substituents.

One of the primary strategies involves the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters researchgate.net. This method allows for a divergent synthesis, leading to the formation of isoxazolo[5,4-b]pyridine-α-carboxylates and isoxazolo[5,4-b]pyridine-γ-carboxylates, depending on the choice of catalyst, such as different silver salts or a phosphoric acid researchgate.net. This approach highlights the ability to selectively introduce carboxylate functionalities at different positions on the pyridine ring.

Another established method is the reaction of 3-methylisoxazol-5-amine with reagents like ethyl 2-cyano-3-ethoxyacrylate or 2-(bis(methylthio)methylene)malononitrile clockss.org. These reactions proceed through a sequence of nucleophilic addition, elimination, and subsequent cyclization to yield functionalized isoxazolo[5,4-b]pyridines clockss.org. For instance, the reaction with ethyl 2-cyano-3-ethoxyacrylate produces Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate, thereby introducing both an amino and an ethyl carboxylate group onto the pyridine ring clockss.org. Similarly, the reaction with 2-(bis(methylthio)methylene)malononitrile results in a derivative that is formed through the nucleophilic addition of the amino group of the isoxazole (B147169) to the activated double bond, followed by cyclization and aromatization clockss.org.

These synthetic strategies demonstrate that the functionalization of the isoxazolo[5,4-b]pyridine core is intrinsically linked to its synthesis, with the choice of reactants directly dictating the nature and position of the substituents on the resulting scaffold. The following table summarizes the key starting materials and the resulting functionalized products.

Starting MaterialReagentResulting Functionalized ScaffoldReference
3-Methylisoxazol-5-amineEthyl 2-cyano-3-ethoxyacrylateEthyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate clockss.org
3-Methylisoxazol-5-amine2-(bis(methylthio)methylene)malononitrileIsoxazolo[5,4-b]pyridine derivative clockss.org
5-Aminoisoxazolesβ,γ-Alkynyl-α-imino estersIsoxazolo[5,4-b]pyridine-α-carboxylates or -γ-carboxylates researchgate.net

Post-Cyclization Modifications and Substituent Introduction

While most functionalization occurs during the synthesis of the ring system, some post-cyclization modifications have been explored. These modifications are essential for the further diversification of the core structure. One such example is the selective deprotection of functional groups on polyfunctional isoxazolo[5,4-b]pyridines researchgate.net. This allows for the unmasking of reactive sites for subsequent chemical transformations.

The introduction of substituents after the formation of the core is a less documented area for this specific tricyclic system. However, the presence of functional groups such as amino and carboxylate groups, introduced during cyclization, provides handles for further derivatization. For example, the amino group on the 4-position of the isoxazolo[5,4-b]pyridine ring can potentially undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce a wide range of substituents. The carboxylate group can be converted to amides, esters, or other functionalities through standard carboxylic acid chemistry.

Reactivity Studies of the Fused Core

Detailed reactivity studies specifically on the fused this compound core are not extensively reported in the currently available literature. However, the reactivity of the system can be inferred from the nature of its constituent heterocyclic rings: isoxazole, pyrrole (B145914), and pyridine.

The isoxazole ring is known to be relatively stable, but it can undergo ring-opening reactions under certain conditions, such as treatment with a base. The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult and occurs at the 3- and 5-positions. The pyrrole ring, being an electron-rich aromatic system, is highly reactive towards electrophiles, with substitution typically occurring at the 2- and 5-positions.

Further experimental studies are required to fully elucidate the reactivity of the this compound core and to map out its behavior in various chemical transformations.

Significance of the 2h Isoxazolo 5,4 B Pyrrolo 3,4 D Pyridine Scaffold in Advanced Chemical Research

Role as a Privileged Scaffold in Heterocyclic Chemistry

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. These scaffolds offer a structural starting point for the development of novel therapeutic agents. Fused heterocyclic systems are frequently classified as privileged scaffolds due to their structural rigidity, which can reduce the entropic penalty of binding to a target, and their rich stereoelectronic features, which allow for diverse interactions with biological macromolecules.

The 2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine scaffold can be considered a potential privileged structure due to the established biological significance of its components.

Isoxazole (B147169) Ring: The isoxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, demonstrating a wide spectrum of activities including antitumor, antiviral, anti-inflammatory, and antimicrobial effects. clockss.org

Pyrrolopyridine Core: The fusion of pyrrole (B145914) and pyridine (B92270) rings is present in various natural products and synthetic compounds with significant therapeutic applications.

Fused Pyridine Systems: Heterocyclic systems containing a pyridine ring are of considerable interest due to their diverse biological activities, including antibacterial and anticancer properties. beilstein-journals.orgnih.gov

Analogous fused heterocyclic systems have been extensively explored as privileged scaffolds in drug discovery. For instance, thiazolo[5,4-b]pyridine (B1319707) and thiazolo[4,5-d]pyrimidines are regarded as important privileged structures due to their structural resemblance to endogenous purines, allowing them to act as antagonists or inhibitors of key enzymes. nih.govnih.gov Similarly, pyrazolo[3,4-b]pyridine is a key structural motif in molecules effective as anticancer agents and kinase inhibitors. nih.gov The oxazolo[5,4-d]pyrimidine (B1261902) system, another purine (B94841) analog, has been the focus of research for developing novel anticancer agents. nih.govmdpi.com

The inherent structural features of the this compound scaffold, combining the characteristics of these important heterocyclic systems, position it as a promising candidate for the discovery of new biologically active agents.

Table 1: Examples of Biologically Active Fused Heterocyclic Scaffolds

Scaffold Name Reported Biological Activities Reference
Isoxazolo[4,5-b]pyridines Antibacterial, Anticancer, Antiproliferative beilstein-journals.orgnih.gov
Isoxazolo[4,5-d]pyridazin-4(5H)-ones Anti-inflammatory (COX-2/5-LOX inhibitors) nih.gov
Pyrazolo[3,4-b]pyridines Antienteroviral, Antimalarial, Anticancer, Kinase inhibitors nih.gov
Thiazolo[5,4-b]pyridines PI3K inhibitors nih.gov
Thiazolo[4,5-d]pyrimidines Immunomodulators, Antiviral, Anticancer, Anti-inflammatory nih.gov
Oxazolo[5,4-d]pyrimidines Anticancer (VEGFR-2 inhibitors) nih.govmdpi.com

Contributions to the Synthesis of Complex Molecules

The synthesis of complex heterocyclic systems is a significant challenge in organic chemistry. The development of synthetic routes to scaffolds like this compound contributes to the broader field by providing new methodologies and building blocks for constructing intricate molecular architectures.

Research into the synthesis of the related isoxazolo[5,4-b]pyridine (B12869864) derivatives demonstrates a key synthetic strategy that could be extended to the target scaffold. A facile synthesis of isoxazolo[5,4-b]pyridine derivatives has been achieved starting from 3-methylisoxazol-5-amine. clockss.orgresearchgate.net This key intermediate can be reacted with various reagents to construct the fused pyridine ring.

For example, the fusion of 3-methylisoxazol-5-amine with 2-(bis(methylthio)methylene)malononitrile directly yields the isoxazolo[5,4-b]pyridine derivative. clockss.org The proposed mechanism involves a nucleophilic addition of the amino group to the double bond, followed by elimination, cyclization, and aromatization. clockss.org This type of cyclization reaction is fundamental in heterocyclic chemistry for building complex ring systems from simpler precursors.

Efficient synthetic methods for related isoxazolo[4,5-b]pyridines have also been developed, utilizing the intramolecular nucleophilic substitution of a nitro group as a key step. beilstein-journals.orgnih.gov These methods often feature mild reaction conditions and high product yields, which are crucial for the practical application of these scaffolds in further chemical synthesis. beilstein-journals.orgnih.gov The synthesis of such complex molecules not only provides access to new chemical entities for biological screening but also drives innovation in synthetic methodology.

Table 2: Key Synthetic Reactions for Isoxazolo-pyridine Scaffolds

Starting Material Reagent Product Scaffold Key Reaction Type Reference
3-Methylisoxazol-5-amine 2-(bis(methylthio)methylene)malononitrile Isoxazolo[5,4-b]pyridine Nucleophilic addition, Cyclization, Aromatization clockss.org

General Utility in Chemical Space Exploration

Chemical space exploration is the effort to identify and synthesize novel molecules with desired properties. The this compound scaffold serves as a valuable starting point for exploring new regions of chemical space. Its rigid, polycyclic nature and the specific arrangement of nitrogen and oxygen atoms provide a unique framework that is distinct from more commonly studied heterocyclic systems.

By modifying the substituents at various positions on the scaffold, chemists can systematically alter the steric, electronic, and physicochemical properties of the resulting molecules. This allows for the fine-tuning of biological activity and the development of structure-activity relationships (SAR). The synthesis of a library of derivatives based on a core scaffold is a common strategy in drug discovery to explore the surrounding chemical space and identify lead compounds.

The synthesis of diversified pyrazolo[3,4-b]pyridine frameworks through switchable C≡C bond activation demonstrates how a single core can be elaborated to access a wide range of functionalized molecules. nih.gov This highlights the potential for developing versatile synthetic routes to the this compound core, which could then be similarly functionalized to generate a library of novel compounds for biological evaluation. The exploration of such novel heterocyclic systems is essential for expanding the toolkit of medicinal chemists and for the discovery of new drugs with novel mechanisms of action.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex heterocyclic compounds is increasingly guided by the principles of green and sustainable chemistry. researchgate.net Future efforts to construct the 2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine scaffold will likely move beyond traditional, often harsh, multi-step methods and embrace more innovative and efficient strategies. numberanalytics.com The drive towards sustainability in chemical synthesis prioritizes waste reduction, energy efficiency, and the use of renewable resources. numberanalytics.com

Key future strategies could include:

Multicomponent Reactions (MCRs): MCRs, which form multiple chemical bonds in a single operation, are highly valued for their efficiency and alignment with the demand for sustainable synthetic routes. researchgate.net Designing a one-pot reaction that combines precursors for the isoxazole (B147169), pyrrole (B145914), and pyridine (B92270) rings would represent a significant advancement.

Cascade Reactions: A sequential reaction pathway where the product of one reaction becomes the substrate for the next in the same pot could be developed. For instance, an initial cyclization to form an isoxazolo[5,4-b]pyridine (B12869864) core could be followed by an intramolecular reaction to build the fused pyrrole ring.

Green Solvents and Catalysts: Research will likely focus on replacing traditional volatile organic compounds with greener alternatives like ionic liquids or deep eutectic solvents, which offer low volatility and high thermal stability. numberanalytics.com Furthermore, the use of biocatalysts, such as enzymes, could offer high selectivity under mild conditions. numberanalytics.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. rasayanjournal.co.in The combination of microwave heating with green solvents is a particularly powerful approach for efficient heterocyclic synthesis. numberanalytics.com

Table 1: Potential Sustainable Synthetic Strategies

Strategy Description Potential Advantages
One-Pot Multicomponent Synthesis Combining three or more starting materials in a single reaction vessel to form the tricyclic product in a convergent manner. High atom and step economy, reduced waste, simplified purification. researchgate.net
Sequential Annulation Stepwise construction of the rings, e.g., forming the isoxazolo[5,4-b]pyridine system first, followed by annulation of the pyrrole ring. More controlled and potentially easier to optimize for each ring formation step.
Microwave-Assisted Organic Synthesis (MAOS) Utilizing microwave irradiation to accelerate reaction rates. Shorter reaction times, increased yields, and often cleaner reactions. researchgate.netrasayanjournal.co.in

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch-wise production. | Enhanced safety, better heat and mass transfer, potential for automation and scalability. |

Exploration of Undiscovered Reactivity Patterns of the Fused System

The fusion of isoxazole, pyrrole, and pyridine rings into a single, rigid structure is expected to produce unique chemical reactivity that differs from the individual components. The interplay of electron-donating (pyrrole) and electron-withdrawing (pyridine, isoxazole) characteristics within the fused system could lead to novel chemical transformations.

Future research in this area would likely investigate:

Electrophilic and Nucleophilic Reactions: Mapping the sites of reactivity for both electrophilic and nucleophilic attack. The electron-rich pyrrole moiety would be a likely target for electrophiles, while the pyridine ring could be susceptible to nucleophiles, particularly if activated.

Ring-Opening and Rearrangement Reactions: The isoxazole ring is known to undergo cleavage under certain reductive or basic conditions. Investigating how the fused pyrrole and pyridine rings influence the stability and rearrangement pathways of the isoxazole ring could uncover novel transformations. The Boulton-Katritzky rearrangement, observed in some isoxazole-fused pyridines, is one such possibility worth exploring.

Cycloaddition Reactions: The diene-like character present in parts of the fused system could be exploited in cycloaddition reactions, providing a pathway to even more complex molecular architectures. mdpi.com

Functionalization: Developing methods for the selective functionalization of the core scaffold. This is crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies, which are vital in drug discovery. nih.gov The integration of heteroatoms can modulate the stability and reactivity balance of strained molecules. acs.org

Advanced Theoretical Modeling for Predictive Chemistry and Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the rational design and optimization of novel compounds. nih.gov For a novel scaffold like this compound, theoretical modeling offers a powerful approach to predict its properties and guide experimental work.

Emerging research will likely leverage the following computational methods:

Density Functional Theory (DFT): DFT calculations can be used to understand the fundamental electronic structure of the molecule. This includes calculating HOMO-LUMO energy gaps to predict chemical reactivity and kinetic stability, and generating molecular electrostatic potential maps to identify sites prone to electrophilic or nucleophilic attack. researchgate.net

Molecular Docking: To explore its potential as a therapeutic agent, the this compound core can be docked into the active sites of various biological targets (e.g., kinases, tubulin, DNA topoisomerase). This in silico screening can identify promising derivatives for synthesis and biological evaluation. nih.govacs.org

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This helps in assessing the "drug-likeness" of potential candidates early in the design phase, saving significant time and resources.

Reaction Prediction Models: As machine learning becomes more sophisticated, models are being developed to predict the outcomes of unknown reactions. acs.orgrsc.org Such tools could help in designing viable synthetic routes to the target molecule and its derivatives.

Table 2: Applications of Theoretical Modeling for this compound

Modeling Technique Application Predicted Outcome
Density Functional Theory (DFT) Electronic Structure Analysis Molecular geometry, charge distribution, reactivity indices, spectroscopic properties. researchgate.net
Molecular Docking Virtual Screening Binding affinity and mode of interaction with potential protein targets. nih.gov
ADMET Profiling Drug-Likeness Assessment Prediction of pharmacokinetic properties and potential toxicity issues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Optimization of Bioactivity Models that correlate chemical structure with biological activity to guide the design of more potent analogues.

| Molecular Dynamics (MD) Simulations | System Stability Analysis | Simulating the dynamic behavior of the molecule within a biological environment (e.g., a protein binding pocket or a cell membrane). |

Q & A

What are the common synthetic routes for 2H-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine and its derivatives?

Basic Research Question
The synthesis typically involves multi-step heterocyclic annulation. Key methods include:

  • Condensation reactions : Reacting hydrazine derivatives with carbonyl-containing intermediates to form the isoxazole ring .
  • Cycloaddition strategies : Using nitrile oxides or other dipolarophiles to construct the isoxazolo-pyrrolopyridine core .
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions to introduce substituents, as seen in pyrrolo[2,3-b]pyridine syntheses .
    Example Protocol : A representative approach involves reacting 3-aminopyrrole derivatives with hydroxylamine under acidic conditions to form the isoxazole ring, followed by cyclization with a diketone to assemble the fused pyrrolopyridine system .

How is structural characterization of this compound performed?

Basic Research Question
Characterization relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify ring proton environments and substituent effects (e.g., aromatic protons at δ 7.5–8.5 ppm for pyridine rings) .
  • IR Spectroscopy : Absorption bands at 1600–1700 cm1^{-1} confirm C=N/C=O groups in the isoxazole ring .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
    Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., thiazolo[5,4-b]pyridines ) to resolve ambiguities.

How can researchers optimize reaction yields in multi-step syntheses of this compound?

Advanced Research Question
Yield optimization requires systematic parameter adjustments:

  • Temperature Control : Higher temperatures (e.g., 105°C) improve cyclization efficiency but may increase side reactions .
  • Catalyst Screening : Pd(PPh3_3)4_4 enhances cross-coupling efficiency in pyrrolopyridine systems .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) favor annulation, while toluene/EtOH mixtures improve Suzuki coupling .
    Case Study : Malinka et al. achieved a 67% yield for a related isothiazolopyridine by optimizing stoichiometry and reaction time .

What strategies address contradictory spectral data in structural assignments?

Advanced Research Question
Contradictions often arise from tautomerism or regiochemical ambiguity. Mitigation strategies include:

  • 2D NMR (COSY, NOESY) : Resolve proton-proton correlations in complex fused systems .
  • X-ray Crystallography : Definitive structural confirmation, as used for isoxazolo[3,4-b]pyridin-3(1H)-one .
  • Computational Modeling : DFT calculations predict 13C^{13}C chemical shifts to validate experimental data .

How are structure-activity relationships (SAR) studied for this compound?

Advanced Research Question
SAR studies involve:

Analog Synthesis : Introduce substituents (e.g., methyl, phenyl) at positions 3, 5, and 7 .

Biological Assays : Test analogs for target activity (e.g., enzyme inhibition, receptor binding) .

Data Correlation : Use QSAR models to link substituent electronic properties (Hammett constants) with activity trends.
Example : Malinka et al. found that 2-[(4-phenylpiperazin-1-yl)methyl] groups enhance anorectic activity in isothiazolopyridines .

What experimental design principles apply to pharmacological testing of derivatives?

Advanced Research Question
Biological assay design should adhere to:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values using serial dilutions .
  • Control Groups : Include positive (e.g., known inhibitors) and vehicle controls.
  • Theoretical Frameworks : Link assays to hypotheses about target engagement (e.g., kinase inhibition ).
    Methodology : For cytotoxicity testing, use MTT assays with human cell lines, as demonstrated in thiazolo[5,4-b]pyridine studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.